5-Bromo-2-[(oxolan-3-yl)methoxy]aniline
Overview
Description
5-Bromo-2-[(oxolan-3-yl)methoxy]aniline is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Metal Complexes Synthesis
A study by Leela et al. (2019) demonstrates the synthesis of azobenzene-based metal complexes utilizing a compound structurally related to 5-Bromo-2-[(oxolan-3-yl)methoxy]aniline. These complexes exhibit significant properties such as magnetic and optical characteristics, suggesting potential applications in materials science and catalysis Leela, Banu, Dhiviya, & Poomalai, 2019.
Synthetic Organic Chemistry
Gataullin et al. (2007) explored the bromination of aniline derivatives, leading to the formation of various brominated compounds. This work highlights the versatility of bromo-substituted anilines in synthetic organic chemistry, paving the way for the synthesis of complex organic molecules Gataullin, Likhacheva, & Abdrakhmanov, 2007.
Photochemical and Photophysical Properties
Pişkin, Canpolat, & Öztürk (2020) synthesized new zinc phthalocyanine derivatives containing aniline groups, demonstrating their remarkable photophysical and photochemical properties. Such compounds have potential applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yields Pişkin, Canpolat, & Öztürk, 2020.
Green Chemistry Applications
Ahmed et al. (2018) reported the Bronsted acid-catalyzed cyclization of N-alkyl anilines with alkynes or alkenes under metal- and solvent-free conditions, leading to the formation of various quinoline derivatives. This method demonstrates the environmental benefits of using aniline derivatives in green chemistry applications Ahmed, Zhang, Yu, Yamamoto, Yamamoto, & Bao, 2018.
Molecular Structure Revision
Srikrishna, Sridharan, & Prasad (2010) revisited the structure of a product derived from a reaction involving an aniline derivative, highlighting the importance of precise molecular characterization in the development of new organic compounds Srikrishna, Sridharan, & Prasad, 2010.
Properties
IUPAC Name |
5-bromo-2-(oxolan-3-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8/h1-2,5,8H,3-4,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIKMNVFLVMOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=C(C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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